[1-(2-Methoxyphenyl)cyclopropyl]methanamine

Catalog No.
S3331979
CAS No.
886365-72-6
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2-Methoxyphenyl)cyclopropyl]methanamine

CAS Number

886365-72-6

Product Name

[1-(2-Methoxyphenyl)cyclopropyl]methanamine

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]methanamine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3

InChI Key

DSYOQJSRKVKSHF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2(CC2)CN

Canonical SMILES

COC1=CC=CC=C1C2(CC2)CN

[1-(2-Methoxyphenyl)cyclopropyl]methanamine is an organic compound with the molecular formula C11_{11}H15_{15}NO. This compound features a cyclopropyl group attached to a methanamine moiety, with a methoxy-substituted phenyl ring at the cyclopropyl position. The methoxy group, located at the second position of the phenyl ring, significantly influences the compound's chemical reactivity and potential biological activity. The compound is classified as an arylated cyclopropylamine, which is a notable class of organic compounds due to their unique structural properties and applications in medicinal chemistry .

There is no current information available on the mechanism of action for this specific compound.

  • Amines can be irritating to the skin, eyes, and respiratory system [].
  • Amines may be flammable and should be handled with care around open flames.

The synthesis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine typically involves cyclopropanation reactions followed by amination processes. A common synthetic route includes the reaction of 2-methoxyphenylcyclopropane with methanamine under controlled conditions. This reaction may utilize various catalysts and solvents to optimize yield and purity. The cyclopropanation can be achieved through methods such as the use of diazo compounds or via metal-catalyzed cyclopropanation techniques .

Laboratory Synthesis

  • Cyclopropanation: The initial step involves creating a cyclopropane structure from an appropriate precursor.
  • Amination: Following cyclopropanation, the introduction of the amine group is achieved through reaction with methanamine.

Industrial Production

  • Large-scale production may involve optimized conditions for cyclopropanation and subsequent purification steps such as distillation or recrystallization. The choice of reagents and catalysts is crucial for ensuring scalability and cost-effectiveness .

[1-(2-Methoxyphenyl)cyclopropyl]methanamine serves as a versatile building block in organic synthesis. Its unique structure makes it valuable for:

  • Developing complex molecules in medicinal chemistry.
  • Investigating reaction mechanisms.
  • Exploring potential therapeutic applications in drug development.
  • Manufacturing specialty chemicals and materials in industrial settings .

Several compounds share structural similarities with [1-(2-Methoxyphenyl)cyclopropyl]methanamine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
[1-(Phenoxymethyl)cyclopropyl]methanamineCyclopropane with phenoxymethyl groupDifferent substituent influences reactivity
[1-(4-Bromophenyl)cyclopropyl]methanamineCyclopropane with a para-bromophenyl substituentHalogen substitution alters electronic properties
[1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamineCyclopropane with dimethoxy-substituted phenyl ringIncreased steric hindrance due to two methoxy groups
[1-(4-Chlorophenyl)cyclopropyl]methanamineCyclopropane with para-chlorophenyl substituentChlorine substitution impacts biological activity

Uniqueness: The presence of the methoxy group on the phenyl ring distinguishes [1-(2-Methoxyphenyl)cyclopropyl]methanamine from its analogs, potentially enhancing its reactivity and biological profile compared to other similar compounds .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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